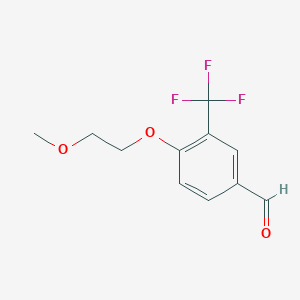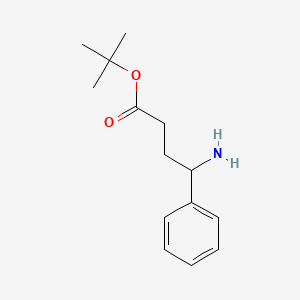
3-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound characterized by its unique molecular structure, which includes a trifluoroethoxy group attached to a benzoic acid backbone. This compound is of interest in various scientific and industrial applications due to its distinct properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzoic acid and 2,2,2-trifluoroethanol.
Esterification Reaction: The carboxylic acid group of 3-methylbenzoic acid is converted to an ester using 2,2,2-trifluoroethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 3-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
科学的研究の応用
3-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in biological studies to investigate the effects of trifluoroethoxy groups on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethoxy group can influence the compound's binding affinity and selectivity towards specific biological targets, leading to various biological effects.
類似化合物との比較
3-Methylbenzoic Acid: Similar in structure but lacks the trifluoroethoxy group.
2,2,2-Trifluoroethanol: A key starting material in the synthesis of the compound.
Lansoprazole: A related compound with a trifluoroethoxy group but different functional groups.
Uniqueness: 3-Methyl-2-(2,2,2-trifluoroethoxy)benzoic acid is unique due to its combination of the trifluoroethoxy group and the benzoic acid moiety, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.
特性
IUPAC Name |
3-methyl-2-(2,2,2-trifluoroethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6-3-2-4-7(9(14)15)8(6)16-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFQDMHMKZSBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-formyl-2-(trifluoromethyl)phenoxy]acetate](/img/structure/B7873783.png)


![[4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl]methanol](/img/structure/B7873798.png)

![3-[2-(Trifluoromethoxy)phenyl]oxolan-3-ol](/img/structure/B7873810.png)

![2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B7873833.png)





